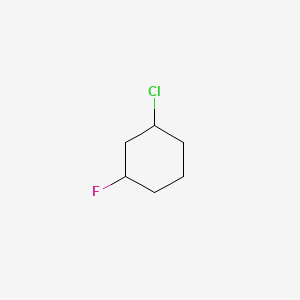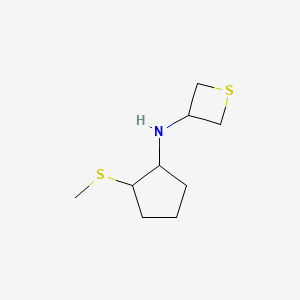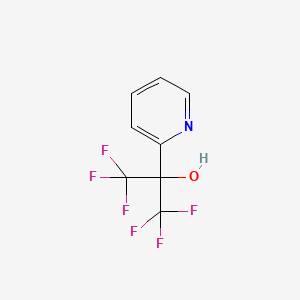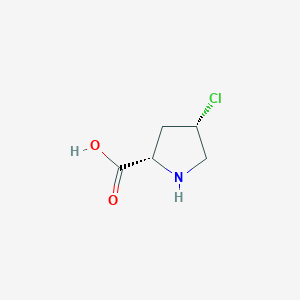
1-Chloro-3-fluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluorocyclohexane is an organic compound with the molecular formula C6H10ClF It is a derivative of cyclohexane, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluorocyclohexane can be synthesized through several methods. One common approach involves the halogenation of cyclohexane. For instance, cyclohexane can be reacted with chlorine and fluorine under controlled conditions to introduce the desired halogen atoms at specific positions on the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using catalysts to enhance the reaction efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-fluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexanes, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes .
Scientific Research Applications
1-Chloro-3-fluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activity and its interactions with biological molecules. It can serve as a model compound for understanding the behavior of halogenated cyclohexanes in biological systems.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-3-fluorocyclohexane exerts its effects depends on the specific context of its use. In chemical reactions, the presence of chlorine and fluorine atoms can influence the reactivity and stability of the compound. These halogen atoms can participate in various interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the overall behavior of the molecule .
Comparison with Similar Compounds
- 1-Chloro-1-fluorocyclohexane
- 1-Bromo-3-fluorocyclohexane
- 1-Chloro-3-bromocyclohexane
Comparison: 1-Chloro-3-fluorocyclohexane is unique due to the specific positions of the chlorine and fluorine atoms on the cyclohexane ring. This unique halogenation pattern can result in different chemical and physical properties compared to other similar compounds. For example, the presence of both chlorine and fluorine can influence the compound’s reactivity, boiling point, and solubility in various solvents .
Properties
Molecular Formula |
C6H10ClF |
|---|---|
Molecular Weight |
136.59 g/mol |
IUPAC Name |
1-chloro-3-fluorocyclohexane |
InChI |
InChI=1S/C6H10ClF/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 |
InChI Key |
GANUWPARZHDFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B12983366.png)
![3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12983368.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B12983374.png)

![7-Bromoimidazo[1,5-b]pyridazine](/img/structure/B12983384.png)
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl dimethanesulfonate](/img/structure/B12983389.png)
![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B12983396.png)
![tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B12983405.png)


